![molecular formula C21H21NO4 B2356167 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide CAS No. 1448128-13-9](/img/structure/B2356167.png)

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

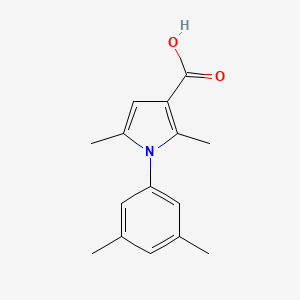

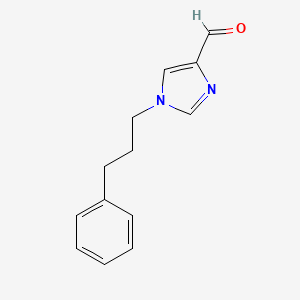

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in organic chemistry and is found in many natural products and pharmaceuticals . The compound also contains a but-2-yn-1-yl group, which is a type of alkyne, and a phenylbutanamide group, which is a type of amide. These groups are common in organic chemistry and are often involved in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the aromatic benzo[d][1,3]dioxol-5-yl group and the phenyl group. These groups are planar due to the delocalization of electrons in the aromatic system. The but-2-yn-1-yl group is linear due to the triple bond .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions. The but-2-yn-1-yl group could potentially undergo addition reactions due to the presence of the triple bond .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the polar amide group and the nonpolar aromatic groups. This could result in a compound with intermediate polarity. The compound could potentially exhibit strong absorption in the UV-Vis region due to the presence of the conjugated system .Wissenschaftliche Forschungsanwendungen

Human Urinary Excretion of Non-persistent Environmental Chemicals Research conducted in Denmark over six years on four cohorts has revealed widespread exposure to phthalates, BPA, TCS, BP-3, and parabens among Danes. The study, which involved more than 3600 participants, found nearly universal exposure to common phthalates and BPA, raising concerns over potential health effects due to these endocrine-disrupting chemicals (Frederiksen et al., 2014).

Levels of Seven Urinary Phthalate Metabolites in a Human Reference Population A study measured monoester metabolites of seven phthalates in urine samples from a reference population, finding widespread exposure to these compounds. The research suggests that exposure to phthalates, known for their reproductive and developmental toxicity, is common, highlighting the need for health-risk assessments to include a broader range of phthalates (Blount et al., 2000).

Prenatal Phthalate Exposures and Anogenital Distance in Swedish Boys This study investigated the association between prenatal phthalate exposure and anogenital distance (AGD) in Swedish infants, finding significant associations between shorter AGD and DiNP metabolites. The findings raise concerns about the safety of substituting DiNP for DEHP in soft PVC, especially considering the global increase in human levels of DiNP (Bornehag et al., 2014).

Exposure to Phthalates in House Dust and Associated Allergies in Children A study exploring the correlation between phthalate exposure from house dust and allergies in children aged 6-12 years found associations between DEHP exposure and parental-reported rhino-conjunctivitis, particularly in boys. This research suggests the significant role of low surface dust, like living room floors, in the indoor environmental exposure pathway for BBzP and DEHP (Bamai et al., 2016).

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

Compounds with similar structures have been reported to exhibit inhibitory effects on certain cell lines .

Biochemical Pathways

Compounds with similar structures have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with similar structures have been reported to exhibit antitumor activities against certain cell lines .

Eigenschaften

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-2-18(16-8-4-3-5-9-16)21(23)22-12-6-7-13-24-17-10-11-19-20(14-17)26-15-25-19/h3-5,8-11,14,18H,2,12-13,15H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQNCIYKQBCSSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2356085.png)

![(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2356088.png)

![5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2356089.png)

![N-(furan-2-ylmethyl)-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2356092.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide](/img/structure/B2356095.png)

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-cycloheptylacetamide](/img/structure/B2356101.png)

![3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2356102.png)

![N-(4-acetamidophenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2356104.png)